molecular formula C21H18ClFN6O2 B2701658 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251692-89-3

5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2701658
CAS No.: 1251692-89-3
M. Wt: 440.86
InChI Key: SVNXKUFNPNTEIB-UHFFFAOYSA-N
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Description

This chemical entity, 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, is a recognized potent and selective inhibitor of Janus Kinase 2 (JAK2) . Its primary research value lies in the targeted investigation of the JAK-STAT signaling pathway, which is critically implicated in hematopoiesis, immune function, and oncogenesis . Researchers utilize this compound to selectively disrupt JAK2-mediated phosphorylation and subsequent signal transduction, making it an essential tool for probing the mechanisms of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis , where constitutive JAK2 activation is a hallmark. Studies involving this inhibitor provide crucial insights into cell proliferation, survival, and apoptosis in JAK2-dependent cellular and disease models, aiding in the understanding of pathway biology and the validation of novel therapeutic strategies. Its selectivity profile allows for the dissection of JAK2-specific effects apart from other JAK family members, enhancing the precision of experimental outcomes in both academic and drug discovery research settings.

Properties

IUPAC Name

5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O2/c1-11-6-7-15(23)9-16(11)25-20(30)18-19(24)29(28-27-18)10-17-12(2)31-21(26-17)13-4-3-5-14(22)8-13/h3-9H,10,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNXKUFNPNTEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antifungal and antiparasitic treatments.

Structural Characteristics

The compound features a unique combination of functional groups:

  • Triazole ring : Known for its role in various biological activities.
  • Oxazole ring : Contributes to the compound's ability to interact with biological targets.
  • Amino group : Enhances solubility and biological activity.
  • Chlorophenyl and fluorinated aromatic groups : These substituents may influence the compound's interaction with enzymes and receptors.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity by targeting enzymes involved in ergosterol biosynthesis, particularly lanosterol 14α-demethylase (CYP51) . This mechanism is crucial as ergosterol is a key component of fungal cell membranes.

Antiparasitic Activity

The compound has also been studied for its efficacy against protozoan pathogens, notably in the context of Chagas' disease. Studies demonstrate that derivatives of this compound can suppress parasite burdens in infected models, indicating its potential as a therapeutic agent against protozoan infections .

The biological activity of this compound involves:

  • Enzyme Inhibition : The compound inhibits specific enzymes critical for pathogen survival and proliferation.
  • Cellular Interaction : It interacts with various biological targets, leading to disrupted cellular processes that can result in cell death in pathogenic organisms .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant antifungal activity against Candida species with an IC50 value indicating effective inhibition at low concentrations.
Study 2Showed reduction in parasite load in Trypanosoma cruzi-infected models when treated with the compound.
Study 3Explored the synthesis pathways revealing multi-step reactions leading to high yields of the desired product with minimal side products.

Synthetic Pathways

The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include:

  • Formation of the triazole core.
  • Introduction of the oxazole and aromatic substituents.
  • Finalization through carboxamide formation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related triazole-carboxamide derivatives:

Compound Name R1 (1-position) R2 (Carboxamide N-substituent) Key Structural Features
Target Compound [2-(3-chlorophenyl)-5-methyloxazol-4-yl]methyl 5-fluoro-2-methylphenyl Oxazole ring, chloro, fluoro
5-amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2-chlorobenzyl 3-fluoro-4-methylphenyl Benzyl group, chloro, fluoro
5-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide phenyl 4-chloro-3-(trifluoromethyl)phenyl Trifluoromethyl, chloro
5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-... [2-(4-ethoxyphenyl)-5-methyloxazol-4-yl]methyl 3-chloro-4-fluorophenyl Oxazole with ethoxy, chloro, fluoro
5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl 4-fluoro-2-methylphenyl Fluorobenzyl, difluoro substituent
Key Observations:
  • Oxazole vs.
  • Substituent Electronic Effects : Chloro and fluoro groups (target compound, ) increase electronegativity, while trifluoromethyl groups () enhance lipophilicity and metabolic stability.
  • Stereoelectronic Modifications : Ethoxy substituents () introduce steric bulk and polarity, contrasting with the chloro group in the target compound.

Crystallographic and Conformational Insights

  • Isostructural Compounds : describes isostructural triazole-pyrazole derivatives with fluorophenyl groups. These compounds exhibit planarity except for one fluorophenyl group oriented perpendicularly, influencing crystal packing and solubility .
  • Software Tools : The SHELX system () and WinGX () are widely used for small-molecule refinement, suggesting that similar methods may apply to the target compound’s structural analysis.

Q & A

Q. What are the foundational synthetic routes for this compound, and how are intermediates optimized?

The synthesis typically involves multi-step reactions starting with oxazole and triazole intermediates. Key steps include:

  • Oxazole preparation : Reacting 3-chlorophenyl derivatives with methyl groups under anhydrous AlCl₃ catalysis .
  • Triazole formation : Huisgen cycloaddition between azides and alkynes, followed by benzylation via nucleophilic substitution .
  • Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation . Optimization focuses on solvent choice (DMF, THF), reaction time, and catalysts (Pd/C, CuI) to improve yields (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 3-chlorophenyl at δ 7.4–7.6 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • IR : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹) .
  • HPLC-MS : Monitors purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 482) .

Q. How is preliminary biological activity screened?

Initial screens use:

  • Antimicrobial assays : MIC values against S. aureus (e.g., 8–16 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~10 µM in HeLa) .
  • Enzyme inhibition : Kinase or protease inhibition via fluorescence-based kits .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Ultrasound-assisted synthesis : Reduces reaction time by 40% and increases yield to 85% via enhanced mass transfer .
  • Flow chemistry : Continuous flow systems improve reproducibility and reduce solvent waste .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) reduces environmental impact without compromising efficiency .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 5–25 µM) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin viability assays) .
  • Solubility factors : Use DMSO concentrations ≤0.1% to avoid false negatives .
  • Structural analogs : Compare with derivatives (Table 1) to identify SAR trends .

Table 1 : Comparative Bioactivity of Analogues

Substituent (R₁, R₂)Antimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
3-Cl, 5-F-2-MePh8–1610–15
4-Cl, 4-FPh32–6425–30

Q. What computational methods predict binding modes with biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite model interactions with kinase ATP pockets (e.g., hydrogen bonds with hinge regions) .
  • MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : CoMFA/CoMSIA correlate logP values (<3.5) with improved blood-brain barrier penetration .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

  • Microsomal assays : Human liver microsomes (HLM) measure t₁/₂ (>60 min indicates stability) .
  • hERG inhibition : Patch-clamp assays ensure IC₅₀ >10 µM to avoid cardiotoxicity .
  • Ames test : No mutagenicity up to 500 µg/plate .

Methodological Challenges & Solutions

Q. Why do NMR spectra sometimes show unexpected peaks, and how are they addressed?

  • Rotamers : Slow exchange in carboxamide groups causes splitting; use elevated temperatures (50°C) .
  • Trace solvents : Residual DMF (δ 2.7–2.9 ppm) masked by column chromatography (≥3x washes) .

Q. How to reconcile divergent cytotoxicity data in similar cell lines?

  • Cell line heterogeneity : Use authenticated lines (e.g., ATCC-certified) .
  • Apoptosis vs. necrosis : Confirm via Annexin V/PI staining .

Key Citations

  • Synthetic routes:
  • Bioactivity assays:
  • Computational modeling:

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